molecular formula C12H13ClO4S B15199249 Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate

Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate

Cat. No.: B15199249
M. Wt: 288.75 g/mol
InChI Key: YTRUWISYLRSYJC-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate typically involves the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-methylbenzoic acid with an appropriate alcohol, such as methanol, in the presence of an acid catalyst.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the benzoate core in the presence of a Lewis acid catalyst like aluminum chloride.

    Chlorosulfonylation: The final step involves the introduction of the chlorosulfonyl group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

    Reduction: Lithium aluminum hydride or other hydride donors can be used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as sulfonamide-based drugs.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The cyclopropylmethyl group may also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group at the 4-position.

    Cyclopropylmethyl 4-methylbenzoate: Lacks the chlorosulfonyl group.

    3-(Chlorosulfonyl)-4-methylbenzoic acid: Contains a carboxylic acid group instead of the ester moiety.

Uniqueness

Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to the combination of the cyclopropylmethyl group, chlorosulfonyl group, and methyl group on the benzoate core

Properties

Molecular Formula

C12H13ClO4S

Molecular Weight

288.75 g/mol

IUPAC Name

cyclopropylmethyl 3-chlorosulfonyl-4-methylbenzoate

InChI

InChI=1S/C12H13ClO4S/c1-8-2-5-10(6-11(8)18(13,15)16)12(14)17-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3

InChI Key

YTRUWISYLRSYJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2CC2)S(=O)(=O)Cl

Origin of Product

United States

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